7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one is a chemical compound with the molecular formula and a molecular weight of approximately 256.11 g/mol. This compound is classified under the quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinazolinone core substituted with a boron-containing moiety, specifically a tetramethyl-1,3,2-dioxaborolane group, enhancing its potential for various chemical reactions and biological interactions.
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one typically involves palladium-catalyzed coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of carbon-boron bonds that are crucial for the introduction of the boron-containing substituent onto the quinazolinone framework.
The synthesis may begin with a suitable quinazolinone precursor that can be brominated or iodinated to facilitate nucleophilic attack by the boron reagent. The reaction conditions often include:
The reaction yields the desired product through the formation of a C–B bond while releasing by-products that can be easily removed through standard purification techniques such as column chromatography.
Key structural data includes:
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one can participate in various chemical reactions due to its boron functionality. Common reactions include:
These reactions often require careful control of temperature and pH to optimize yields and minimize side reactions. Reaction monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography is standard practice.
The mechanism of action for compounds like 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one often revolves around their ability to interact with biological targets such as enzymes or receptors. The presence of the boron atom enhances electrophilicity, allowing for better interaction with nucleophilic sites in biological molecules.
Studies have shown that quinazolinone derivatives may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. The precise mechanisms can vary depending on the specific biological target.
The compound is stable under normal conditions but may decompose when exposed to strong acids or bases. Its reactivity profile makes it suitable for further derivatization.
Thermal stability assessments indicate that the compound maintains integrity up to approximately 200 °C before significant decomposition occurs.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one has potential applications in:
Research continues to explore its full range of applications across various fields due to its unique structural features and reactivity.
The integration of boronic ester moieties—specifically the pinacol-protected 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group—into the quinazolin-4(3H)-one scaffold represents a deliberate strategy to enhance pharmacological utility. This hybrid structure combines the electron-deficient properties of the boronic ester with the hydrogen-bonding capabilities and planar rigidity of the quinazolinone core. The boronic ester group is typically appended at the 7-position of the quinazolinone ring, a site chosen for its synthetic accessibility via Suzuki-Miyaura cross-coupling reactions and minimal steric interference with target binding [1] [6]. This positioning preserves the hydrogen-bonding interactions critical for kinase inhibition while introducing boron-specific reactivity.
The pinacol boronate group significantly improves metabolic stability compared to boronic acids, mitigating protodeboronation and oxidation vulnerabilities. Additionally, this motif enables late-stage functionalization, allowing rapid diversification of the quinazolinone scaffold for structure-activity relationship studies. For example, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one derivatives serve as precursors for generating libraries of C6-substituted analogs targeting kinases like Aurora A and PI3Kα [7] [8].
Table 1: Key Physicochemical Properties of Boronic Ester-Functionalized Quinazolinones
Property | Value/Range | Significance |
---|---|---|
LogP | 1.8–3.2 | Balanced lipophilicity for membrane permeability |
H-Bond Acceptors | 4–6 | Target engagement versatility |
Synthetic Modularity | High | Facile diversification via cross-coupling |
Metabolic Stability | Enhanced vs. boronic acids | Reduced oxidative deboronation |
Systematic substitutions on the quinazolinone core profoundly influence target affinity and selectivity. Key SAR insights include:
Table 2: SAR Analysis of Quinazolinone-Boronate Hybrids
Modification Site | Functional Group | Biological Impact | |
---|---|---|---|
C7 Boronic Ester | Pinacol ester | Optimal kinase inhibition (IC₅₀ < 50 nM) | |
C2 Substituent | Dimethylamino | ↑ Solubility; moderate kinase activity | |
C6/C7 Fusion | Benzimidazole | Dual Aurora A/PI3K inhibition | |
Phenyl Ring (C3’/C4’) | 3,4-Dihydroxy | RNase H inhibition (IC₅₀ = 0.15–0.41 μM) |
Bioisosteric replacement strategies enable the optimization of quinazolinone-boronate hybrids while mitigating toxicity risks associated with classical heterocycles:
Molecular simulations elucidate how quinazolinone-boronates achieve high-affinity kinase inhibition:
Table 3: Computational Parameters for Target Engagement
Target | Key Interaction | Binding Energy (ΔG, kcal/mol) | |
---|---|---|---|
Aurora A | Quinazolinone N3–Glu211 H-bond | –10.2 ± 0.3 | |
PI3Kα | Boronate–Lys802 coordination | –12.6 ± 0.5 | |
BRD4 | Pinacol–Pro82 water-bridged H-bond | –9.8 ± 0.4 | |
RNase H (HIV) | 3,4-Dihydroxyphenyl–Asp549 H-bond | –8.7 ± 0.2 |
The strategic fusion of boronic esters with quinazolinone scaffolds exemplifies rational design leveraging stereoelectronic complementarity, bioisosteric replacement, and computational validation. This approach enables precise targeting of diverse therapeutic pathways, from oncology to infectious diseases, while optimizing drug-like properties.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2